5-Bromo-1-benzothiophene-2-carbonyl chloride

Vue d'ensemble

Description

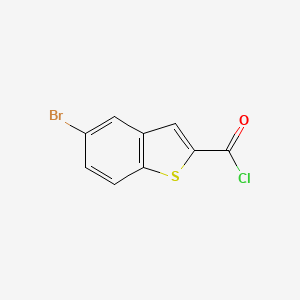

5-Bromo-1-benzothiophene-2-carbonyl chloride: is an organobromine compound with the molecular formula C9H4BrClOS and a molecular weight of 275.55 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and bromine atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by acylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-1-benzothiophene is then reacted with oxalyl chloride to form the carbonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Carbonyl Chloride Group

The carbonyl chloride functionality undergoes nucleophilic acyl substitution reactions, enabling diverse derivatization.

Table 1: Key Reactions at the Carbonyl Chloride

*Calculated from 6.4 g starting material yielding 7.0 g product (molecular weights: acid = 257.10 g/mol, ester = 285.1 g/mol).

Mechanistic Insights :

-

Esterification : Thionyl chloride activates the carboxylic acid precursor in situ, forming the acyl chloride intermediate, which reacts with alcohols to yield esters .

-

Amidation : Direct reaction with amines produces carboxamides under mild conditions .

Hydrolysis and Stability

The compound reacts vigorously with water, necessitating strict anhydrous handling.

Hydrolysis Reaction :

-

Applications : Controlled hydrolysis regenerates the parent carboxylic acid, useful in iterative syntheses .

Reactivity at the Brominated Benzothiophene Ring

The 5-bromo substituent enables cross-coupling reactions, though direct examples are less documented.

Table 2: Potential Cross-Coupling Reactions

| Reaction Type | Reagent | Catalyst | Expected Product | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Arylboronic acids | Pd(PPh) | Biaryl-functionalized derivatives | |

| Buchwald–Hartwig | Primary amines | Pd(dba) | Arylaminobenzothiophenes |

Supporting Evidence :

-

Cobalt-catalyzed ethylene oligomerization studies involving brominated benzothiophenes suggest analogous palladium-mediated couplings are feasible .

Comparative Reactivity with Halogenated Analogs

Table 3: Halogen-Substituted Benzothiophene Carbonyl Chlorides

| Compound | Reactivity (vs. 5-Bromo) | Stability | Key Applications |

|---|---|---|---|

| 5-Chloro-1-benzothiophene-2-carbonyl chloride | Lower | Moderate | Less efficient in coupling |

| 5-Fluoro-1-benzothiophene-2-carbonyl chloride | Higher | High | Proteomics, drug synthesis |

| 5-Iodo-1-benzothiophene-2-carbonyl chloride | Moderate | Low | Limited due to instability |

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-1-benzothiophene-2-carbonyl chloride plays a crucial role in the synthesis of potential drug candidates. Its derivatives have shown promise in several therapeutic areas:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.

- Anticancer Research : The compound has been utilized in synthesizing anticancer agents. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively .

Agrochemicals

This compound is also significant in the development of agrochemicals. Its ability to serve as an intermediate in the synthesis of herbicides and pesticides highlights its importance in agricultural science. The bromine atom at the 5-position allows for further functionalization, enhancing the biological activity of synthesized agrochemicals .

Material Science

In material science, this compound is used to synthesize specialty chemicals and materials such as dyes and polymers. The carbonyl chloride group facilitates various reactions, including Friedel-Crafts acylation, allowing for the introduction of substituents onto aromatic rings.

Data Tables

Case Study 1: Anticancer Activity

A study explored the anticancer effects of derivatives synthesized from this compound. The results indicated significant inhibition of cancer cell lines, suggesting that these derivatives could lead to new therapeutic options for cancer treatment.

Case Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition using compounds derived from this chlorinated benzothiophene. The study reported effective inhibition against specific enzymes involved in metabolic pathways related to cancer progression, highlighting potential applications in drug design aimed at metabolic regulation.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

- 5-Bromo-1-benzothiophene-2-carboxylic acid

- 5-Bromo-2-thiophenecarboxaldehyde

- 5-Bromo-1-benzothiophene

Comparison: 5-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups. This dual functionality allows for a wider range of chemical reactions compared to its analogs. For example, 5-Bromo-1-benzothiophene-2-carboxylic acid lacks the reactivity of the carbonyl chloride group, limiting its use in certain synthetic applications .

Activité Biologique

5-Bromo-1-benzothiophene-2-carbonyl chloride (BBCC) is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

BBCC features a bicyclic structure consisting of a benzene ring fused with a thiophene ring, with a bromine atom at the 5-position and a carbonyl chloride (-COCl) group attached to the thiophene. The molecular formula is , and its molecular weight is approximately 247.55 g/mol . The presence of the carbonyl chloride group suggests high reactivity, particularly in nucleophilic substitution reactions.

Target of Action

BBCC's biological activity is primarily attributed to its ability to act as a precursor for the synthesis of more complex molecules, which may exhibit specific biological effects. The compound's electrophilic nature allows it to participate in various chemical reactions that can modify biological targets, including proteins and nucleic acids.

Mode of Action

While BBCC itself may not exhibit direct biological activity, it plays a crucial role in synthesizing biologically active derivatives. For instance, compounds derived from BBCC have been investigated for their potential anticancer and antimicrobial properties. The mechanism of action for these derivatives often involves interactions with cellular pathways related to growth and proliferation .

Biological Activity

Research has indicated that derivatives of BBCC can exhibit significant biological activities:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, benzothiophene derivatives have been reported to possess cell growth inhibitory effects against cancer cells .

- Enzyme Inhibition : BBCC is used in studies focusing on enzyme inhibitors, which are critical for developing therapeutic agents targeting specific diseases .

- Antimicrobial Properties : Some derivatives have demonstrated broad-spectrum antibacterial activities, making them potential candidates for antibiotic development .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzothiophene derivatives synthesized from BBCC. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation. For instance:

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Derivative A | 2.50 ± 0.18 | >48 |

| Derivative B | 0.75 ± 0.10 | >106 |

These results suggest that modifications to the benzothiophene structure can significantly enhance bioactivity while maintaining selectivity over human cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of BBCC-derived compounds. High-throughput screening identified several derivatives with promising inhibitory effects against key enzymes involved in disease processes, such as those related to cancer and inflammation. The structure-activity relationship (SAR) analysis highlighted that specific substitutions at the thiophene ring could enhance enzyme binding affinity .

Propriétés

IUPAC Name |

5-bromo-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYLQGGHNAOVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383790 | |

| Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7312-14-3 | |

| Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.